molecular formula C24H21N5O2S B11569688 N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11569688
M. Wt: 443.5 g/mol
InChI Key: ZTHSYHCOSWOTEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its pharmacological effects .

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in their substituents and specific pharmacological activities. The unique combination of the triazole and thiadiazine rings in N-(4-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H21N5O2S/c1-31-19-14-12-18(13-15-19)25-23(30)21-20(16-8-4-2-5-9-16)28-29-22(26-27-24(29)32-21)17-10-6-3-7-11-17/h2-15,20-21,28H,1H3,(H,25,30)

InChI Key

ZTHSYHCOSWOTEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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